molecular formula C9H10F3N3 B8638341 2-(1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

2-(1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B8638341
M. Wt: 217.19 g/mol
InChI Key: YTUDRDYVYFHUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C9H10F3N3 and its molecular weight is 217.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

2-[1-propan-2-yl-5-(trifluoromethyl)pyrazol-4-yl]acetonitrile

InChI

InChI=1S/C9H10F3N3/c1-6(2)15-8(9(10,11)12)7(3-4-13)5-14-15/h5-6H,3H2,1-2H3

InChI Key

YTUDRDYVYFHUNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)CC#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutyl ammonium bromide (7.95 gm, 24.7 mmol) was added to 4-(chloromethyl)-1-isopropyl-5-(trifluoromethyl)-1H-pyrazole (7 g, 31 mmol) in dioxane (75 mL) and water (75 mL) and the mixture was stirred for 10 minutes. Potassium cyanide (7.42 g, 114 mmol) was added and the mixture was stirred for 16 hours at room temperature. The mixture was diluted with EtOAc (100 mL) then the organic phase was washed with water (100 mL), brine (100 mL) and dried over sodium sulphate. The filtrate was evaporated in vacuo and purified by silica gel column chromatography eluting with hexane:EtOAc 90:10 to afford the title compound as a white solid (100%, 7.00 g).
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
7.95 g
Type
catalyst
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.